2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Description
2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a bicyclic heterocyclic compound featuring a fused pyrrole-pyrimidine core. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antifolate agents .
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2,7-dimethyl-5,6-dihydropyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H11N3/c1-6-9-5-7-3-4-11(2)8(7)10-6/h5H,3-4H2,1-2H3 |
InChI Key |
VUVQIXHSVAVQFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2CCN(C2=N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine typically involves cyclization reactions. One common method includes the reaction of a substituted pyrrole with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Cyclization Reactions
A foundational method involves cyclization of pyrrole and pyrimidine precursors under controlled conditions. Key steps include:
-
Temperature and pH control : Critical for optimizing reaction yields and purity.
-
Catalyst utilization : Various catalysts facilitate cyclization, though specific examples are not detailed in the provided sources.
Multi-Component Reactions
Two distinct one-pot, three-component syntheses are documented:
Table 1: Comparison of Multi-Component Synthesis Methods
| Method | Reagents | Catalyst | Conditions | Yield | Key Feature |
|---|---|---|---|---|---|
| 4-hydroxycoumarin, arylglyoxal, 6-aminouracil | L-proline (20 mol%) | Acetic acid, reflux | Up to 73% | Knoevenagel condensation followed by Michael addition and cyclization | |
| Arylglyoxals, barbituric acid derivatives | TBAB (5 mol%) | Ethanol, 50°C | 73–95% | Avoids side products via milder conditions |
Reaction Mechanisms
The synthesis pathways involve sequential steps:
Knoevenagel Condensation
Initial condensation between hydroxycoumarin and arylglyoxal forms a conjugated intermediate .
Michael Addition
Subsequent Michael addition of aminouracil derivatives introduces a reactive site for cyclization .
Intramolecular Cyclization
The intermediate undergoes heterocyclization to form the fused pyrrolo[2,3-d]pyrimidine ring system .
Analytical Characterization
Structural confirmation relies on NMR spectroscopy :
Scientific Research Applications
Inhibition of Cyclin-Dependent Kinases
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is often associated with cancer. The compound 2,7-dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has been investigated for its potential as a selective inhibitor of CDKs.
Case Studies
A notable study demonstrated that a derivative of this compound exhibited over 200-fold selectivity for CDK2 compared to other kinases. The compound was evaluated in various tumor cell lines, showing potent antiproliferative effects with IC50 values in the low micromolar range .
Anticancer Activity
The compound has been explored for its anticancer properties through various mechanisms:
Antiproliferative Effects
In vitro studies have shown that this compound derivatives can inhibit cell proliferation in several cancer types by inducing apoptosis and preventing cell cycle progression .
Synergistic Effects with Other Agents
Research has also indicated that this compound can enhance the efficacy of existing chemotherapeutics when used in combination therapies. For example, combining it with cisplatin or olaparib resulted in synergistic effects against specific cancer cell lines .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
Bioavailability and Metabolism
Studies have reported favorable pharmacokinetic profiles for certain derivatives, including good oral bioavailability and low risk of drug-drug interactions. For instance, one derivative showed a bioavailability of approximately 30% in rat models .
Metabolic Stability
The metabolic stability of these compounds is enhanced through structural modifications such as deuteration, which reduces demethylation rates significantly . This improvement allows for sustained therapeutic levels in vivo.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved may include inhibition of kinase activity or interference with DNA replication processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives
Key Differences and Implications
Substituent Effects: Methyl Groups (2,7-Dimethyl): Enhance lipophilicity and metabolic stability compared to polar substituents like chlorine or amino groups. This may improve blood-brain barrier penetration but reduce aqueous solubility . Chlorine (4-Chloro): Increases reactivity as a leaving group, making it a versatile intermediate for nucleophilic substitutions (e.g., in Tofacitinib synthesis) .
Ring Fusion Position :
- Pyrrolo[2,3-d]pyrimidines (e.g., SY-707) exhibit distinct target selectivity compared to [3,4-d]-fused analogs. For example, the [3,4-d] isomer in shows potent ATR inhibition, while [2,3-d] derivatives like SY-707 target ALK/FAK kinases .
Biological Activity: Enzyme Inhibition: LY231514’s polyglutamated metabolites inhibit multiple folate enzymes (TS, DHFR), whereas 2,7-dimethyl derivatives lack direct enzyme inhibition data but serve as precursors for active drug candidates . Kinase Targeting: SY-707 demonstrates nanomolar potency against ALK/FAK/IGF1R, highlighting the scaffold’s adaptability in kinase inhibitor design .
Biological Activity
2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by data tables and relevant research findings.
- Molecular Formula : C₈H₈N₄
- Molecular Weight : 164.18 g/mol
- CAS Number : 1265908-62-0
Structure
The compound features a pyrrolo-pyrimidine scaffold, which is significant in the development of various bioactive molecules. The presence of methyl groups at the 2 and 7 positions enhances its lipophilicity and may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolo[2,3-d]pyrimidine derivatives. For instance, compounds sharing structural similarities with this compound have demonstrated significant activity against various bacterial strains.
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 12.5 | |
| Similar Derivative | Escherichia coli | 8.0 | |
| Similar Derivative | MRSA | 0.13–0.255 |
The compound exhibits a promising profile against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics.
Anticancer Activity
Pyrrolo[2,3-d]pyrimidine derivatives have also been investigated for their anticancer properties. A study evaluated the effects of these compounds on various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Inhibition of cell proliferation |
| A549 | 10 | Cell cycle arrest in G1 phase |
The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes critical for cellular processes, such as kinases involved in cell signaling.
- Interference with DNA/RNA Synthesis : The structural similarity to nucleobases allows these compounds to interfere with nucleic acid synthesis.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cells treated with these derivatives.
Study on Antibacterial Efficacy
In a recent study published in MDPI, researchers synthesized several pyrrole-based compounds and evaluated their antibacterial efficacy against resistant strains. The study reported that derivatives with modifications at the nitrogen positions exhibited enhanced activity compared to standard antibiotics like vancomycin .
Study on Anticancer Properties
A comprehensive evaluation published in ACS Publications demonstrated that specific derivatives of pyrrolo[2,3-d]pyrimidines showed potent anticancer activity by targeting CDK9, a crucial regulator in cancer cell proliferation . The study utilized a structure-activity relationship (SAR) approach to optimize the compounds for better efficacy.
Q & A
Q. What are the established synthetic routes for 2,7-dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, and what challenges arise during its preparation?
A multi-step synthesis is typically employed, involving cyclization and functionalization of precursor molecules. For example, analogous pyrrolo[2,3-d]pyrimidine derivatives are synthesized via Ugi-Smiles multicomponent reactions followed by cyclization under controlled conditions . Key challenges include achieving regioselectivity during substitution and maintaining stability of the dihydro-pyrrolo ring under acidic/basic conditions. Microwave-assisted methods (e.g., ) may improve reaction efficiency but require optimization of temperature and solvent systems.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
High-resolution mass spectrometry (HRMS) and / NMR are essential for structural confirmation. For instance, NMR peaks between δ 2.8–4.6 ppm typically correspond to methyl and dihydro-pyrrolo protons, while aromatic protons appear at δ 7.0–7.6 ppm . IR spectroscopy helps identify functional groups (e.g., carbonyl stretches at 1657–1731 cm) . Purity assessment via HPLC with UV detection is recommended, especially for intermediates prone to oxidation.
Q. What biological targets are associated with pyrrolo[2,3-d]pyrimidine derivatives, and how is activity validated experimentally?
These compounds often target kinases (e.g., ATR, EGFR) due to structural mimicry of ATP-binding domains. In vitro kinase inhibition assays (IC determination) and cellular proliferation assays (e.g., using tumor cell lines) are standard . For example, 7,7-dimethyl analogs showed IC values <100 nM against ATR in biochemical assays, validated via Western blotting of downstream biomarkers like phosphorylated CHK1 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported inhibitory activities of structurally similar pyrrolo[2,3-d]pyrimidine derivatives?
Discrepancies often arise from variations in substituent positioning (e.g., methyl vs. ethyl groups at the 5- or 7-position) or assay conditions. Systematic structure-activity relationship (SAR) studies, supported by molecular docking (e.g., using PDB structures of kinase targets), can clarify binding modes . For example, 2,7-dimethyl substitution may enhance hydrophobic interactions in the kinase pocket compared to 4-chloro-5-ethyl analogs . Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays).
Q. What strategies optimize ligand efficiency (LE) and lipophilicity (LLE) in pyrrolo[2,3-d]pyrimidine-based inhibitors?
Introduce polar substituents (e.g., morpholinyl or piperazinyl groups) to reduce logP while maintaining potency. highlights that replacing bulky aryl groups with smaller alkyl chains improved LLE by 2–3 units. Computational tools (e.g., Free-Wilson analysis) guide substituent selection to balance steric effects and hydrogen-bonding capacity . Monitor LE metrics (e.g., LE = ) during iterative design.
Q. How do multicomponent reactions (MCRs) enhance the synthesis of pyrrolo[2,3-d]pyrimidine libraries for high-throughput screening?
Ugi-Smiles and Passerini reactions enable rapid diversification of the pyrrolo core. For example, reacting 2,4-dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine with isocyanides and aldehydes generates amide-functionalized derivatives in 18–48% yields . Optimize reaction time and catalyst loading (e.g., TFA for acid catalysis) to minimize side products.
Methodological and Safety Considerations
Q. What precautions are necessary for handling this compound in laboratory settings?
Follow GHS Category 3 protocols for acute toxicity (oral). Use PPE (gloves, goggles) and work in a fume hood. Storage at –20°C under inert atmosphere (N) prevents decomposition . For transport, classify as UN2811 (toxic solid, organic) with Packing Group III .
Q. How do researchers compare the bioactivity of 2,7-dimethyl analogs with other pyrrolo[2,3-d]pyrimidine derivatives?
Conduct parallel assays under identical conditions. For example, compare IC values against ATR for 2,7-dimethyl vs. 7,7-dimethyl derivatives (e.g., 11c vs. 11b in ). Use isogenic cell lines (e.g., ATM-deficient vs. wild-type) to probe synthetic lethality .
Data Analysis and Reporting
Q. How should researchers address variability in in vitro vs. in vivo efficacy data for pyrrolo[2,3-d]pyrimidine compounds?
Perform pharmacokinetic profiling (e.g., plasma stability, metabolic clearance) to identify bioavailability issues. For example, methyl groups at the 2- and 7-positions may reduce hepatic metabolism compared to halogenated analogs . Use xenograft models to correlate in vitro IC with tumor growth inhibition.
Q. What computational tools are recommended for predicting the reactivity and stability of pyrrolo[2,3-d]pyrimidine intermediates?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model cyclization energetics and regioselectivity. Tools like Pistachio and Reaxys predict feasible synthetic routes and side reactions . Validate predictions with small-scale experimental trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
